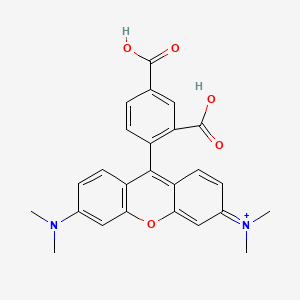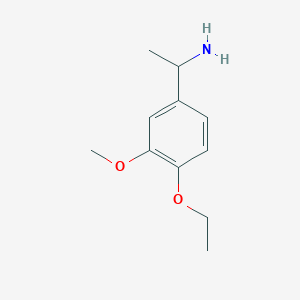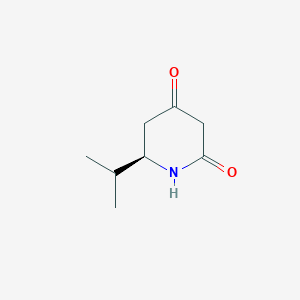![molecular formula C14H12N6O B12519533 N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-39-0](/img/structure/B12519533.png)
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyridine ring, a tetrazole ring, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the reaction of pyridine with suitable alkylating agents.
Tetrazole Formation: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under specific conditions.
Benzamide Formation: The final step involves coupling the pyridine-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the tetrazole ring.
N-(Pyridin-2-yl)benzamide: Contains a pyridine and benzamide moiety but differs in the position of the pyridine ring.
Uniqueness
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both a tetrazole and benzamide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
651769-39-0 |
|---|---|
分子式 |
C14H12N6O |
分子量 |
280.28 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20) |
InChI 键 |
MFMFXHODISGTAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
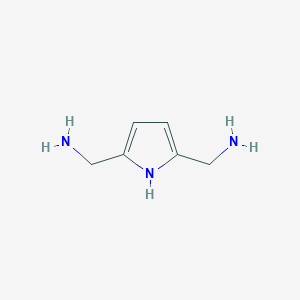

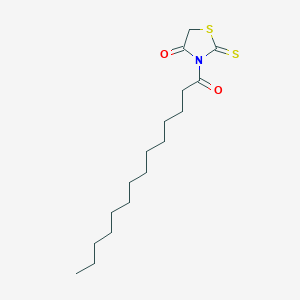
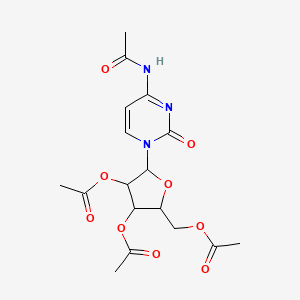
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
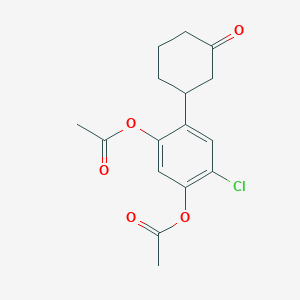
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
